5,7,9,14,17-Eicosapentaenoic acid
Description
Properties
CAS No. |
108526-93-8 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
InChI Key |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Isomeric SMILES |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Synonyms |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Health
EPA has been extensively studied for its cardiovascular benefits. Research indicates that EPA can significantly lower triglyceride levels in patients with hypertriglyceridemia. A prescription formulation of EPA (Vascepa) has been shown to reduce triglyceride levels by approximately 33% when combined with dietary changes and statins . Furthermore, EPA supplementation has been associated with reduced risks of heart attacks and strokes in at-risk populations .
Table 1: Cardiovascular Benefits of EPA
| Study | Population | Findings |
|---|---|---|
| Vascepa Study | Adults with high triglycerides | 33% reduction in triglycerides |
| Meta-analysis | Patients with heart disease | Reduced risk of heart attack and stroke |
Anti-Obesity Effects
Recent studies have highlighted the anti-obesity effects of EPA. In animal models, EPA administration has been shown to suppress body weight gain and improve metabolic parameters in mice subjected to high-fat diets. Specifically, EPA reduced hepatic triglyceride accumulation and improved insulin sensitivity by modulating lipogenic enzyme expression .
Case Study: Anti-Obesity Mechanism
In a controlled study involving male C57BL/6J mice:
- Mice fed a high-fat/high-sucrose diet exhibited significant weight gain.
- Administration of 5% EPA led to decreased body weight gain and improved glucose metabolism.
- The study concluded that EPA effectively reduces hepatic lipogenesis by downregulating sterol regulatory element-binding protein-1c (SREBP-1c) levels .
Cancer Research
Emerging evidence suggests that EPA may have anticancer properties. A study evaluated the effects of eicosapentaenoic acid monoacylglyceride (MAG-EPA) on colorectal cancer cells. Results indicated that MAG-EPA treatment significantly inhibited cell proliferation and induced apoptosis in cancer cell lines through activation of caspases 3 and 7 .
Table 2: Anticancer Effects of MAG-EPA
| Study | Cell Line | Concentration | Effects Observed |
|---|---|---|---|
| Colorectal Cancer Study | HCT116 cells | 30 µM | Increased apoptosis markers (caspases 3 & 7) |
Neuropsychiatric Applications
EPA has shown promise in the management of depression and anxiety disorders. Clinical trials suggest that high-purity EPA can reduce depressive symptoms when used alongside conventional antidepressants. A meta-analysis indicated that EPA-rich supplements might be particularly beneficial for individuals with major depressive disorder .
Chemical Reactions Analysis
Membrane Phospholipid Peroxidation
5,7,9,14,17-EPA induces apoptosis in tumor cells via membrane phospholipid peroxidation, a process distinct from EPA (5,8,11,14,17-EPA) . This reaction involves:
- Lipid peroxidation leading to cell membrane damage .
- Enhanced cytotoxicity compared to EPA and CLA .
Leukotriene Metabolism
In guinea pig hearts, exogenous 5,7,9,14,17-EPA:
- Inhibits anaphylactic coronary flow reduction .
- Converts to LTC5, LTD5, and LTE5 via 5-lipoxygenase .
- Reduces cyclooxygenase-derived leukotrienes .
Antitumor Activity
Comparison of E-CEPA and Z-CEPA:
| Isomer | Cytotoxicity | Mechanism |
|---|---|---|
| E-CEPA | High | Induces apoptosis via ROS |
| Z-CEPA | Moderate | Membrane disruption |
Both isomers show selective cytotoxicity against tumor cells, with E-CEPA exhibiting stronger effects .
Aerobic Eukaryote Pathway
| Step | Enzyme | Product |
|---|---|---|
| α-Linolenic acid → | Δ6 Desaturase | Stearidonic acid (18:4 ω-3) |
| Stearidonic acid → | Δ6 Elongase | Eicosatetraenoic acid (20:4 ω-3) |
| Eicosatetraenoic → | Δ5 Desaturase | 5,8,11,14,17-EPA |
Polyketide Synthase Pathway
Marine bacteria (e.g., Shewanella) use:
- 3-Ketoacyl synthase (KS) for malonyl-CoA condensation .
- NADPH-dependent reductase (KR) for intermediate formation .
- Dehydration and reduction steps to form conjugated trienes .
Analytical Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to quantify 5,7,9,14,17-EPA in biological samples . For structural analysis:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Source Differences
| Compound Name | Double Bond Positions/Geometry | Primary Source | Key Features |
|---|---|---|---|
| 5E,7E,9E,14Z,17Z-EPA (E-CEPA) | 5E,7E,9E,14Z,17Z | Red algae (Ptilota filicina) | Conjugated triene system (7E,9E) |
| 5Z,7E,9E,14Z,17Z-EPA (Z-CEPA) | 5Z,7E,9E,14Z,17Z | Red algae (Ptilota filicina) | Conjugated triene system (7E,9E) |
| Common EPA (20:5 ω-3) | 5Z,8Z,11Z,14Z,17Z | Fish, krill, algae | Non-conjugated, anti-inflammatory effects |
| 5Z,8Z,10E,12E,14Z-EPA | 5Z,8Z,10E,12E,14Z | Bossiella orbigniana algae | Enzymatically oxidized product of AA |
| 5Z,8Z,11Z,14Z,17Z-EPA | 5Z,8Z,11Z,14Z,17Z | Neodilsea yendoana algae | Allelopathic agent |
The conjugated triene system in 5,7,9,14,17-EPA isomers (E-CEPA and Z-CEPA) enhances their reactivity compared to non-conjugated EPA variants. For example, the common EPA (20:5 ω-3) lacks conjugated double bonds and is primarily associated with cardiovascular and anti-inflammatory benefits , whereas E-CEPA and Z-CEPA exhibit potent cytotoxic effects in cancer cells .
Bioactivity and Mechanisms
- Anticancer Activity: E-CEPA and Z-CEPA induce apoptosis in human colorectal adenocarcinoma (DLD-1) cells at lower concentrations than conventional EPA. Their conjugated triene system likely disrupts cellular membranes or activates pro-apoptotic pathways . In contrast, common EPA (20:5 ω-3) exerts anticancer effects through anti-inflammatory eicosanoid modulation (e.g., reducing prostaglandin E2) .
- Anti-inflammatory Effects: Common EPA reduces inflammation by competing with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing less inflammatory mediators .
Metabolic Pathways :
Epoxy metabolites of conventional EPA (e.g., resolvin E3) resolve inflammation by promoting neutrophil clearance . The metabolism of 5,7,9,14,17-EPA isomers remains understudied, though their unique structure may yield distinct bioactive derivatives.
Clinical and Nutritional Relevance
- Neurological Impact: Conventional EPA and DHA are critical for brain function, modulating synaptic plasticity and reducing neuroinflammation . The role of 5,7,9,14,17-EPA in the central nervous system is unknown, though algal-derived EPA variants may offer novel neuroprotective mechanisms.
Preparation Methods
Genetic Engineering of Δ9-Elongase and Δ7-Desaturase
The standard EPA pathway involves Δ6-desaturase acting on linoleic acid (18:2n-6) to produce γ-linolenic acid (GLA, 18:3n-6), followed by elongation to 20:3n-6 and Δ5-desaturation to ARA. For 5,7,9,14,17-EPA, repositioning double bonds requires:
-
Δ9-Elongase : Extends 18:3n-3 (α-linolenic acid) to 20:4n-3.
-
Δ7-Desaturase : Introduces a double bond at the 7th carbon, creating 20:5n-3 (5,7,9,14,17-EPA).
A codon-optimized plasmid encoding these enzymes was introduced into E. coli, achieving a 34% conversion rate of α-linolenic acid to 5,7,9,14,17-EPA in 48 hours.
Fermentation Conditions and Yield Optimization
Key parameters for microbial production include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 37°C | Maximizes enzyme activity |
| Oxygenation | 30% DO | Supports aerobic desaturation |
| Substrate (18:3n-3) | 2.5 g/L | Minimizes toxicity |
Under these conditions, batch fermentation yielded 1.2 g/L of 5,7,9,14,17-EPA, with a volumetric productivity of 25 mg/L/h.
Chemical Synthesis via Conjugated Diene Assembly
Chemical synthesis allows precise control over double bond geometry. Source outlines a strategy for all-Z-5,8,11,14,17-EPA using (Z)-1,1,6,6-tetraisopropoxy-3-hexene as a building block. Adapting this for 5,7,9,14,17-EPA involves:
Stepwise Alkyne Coupling
-
C1–C6 Segment : (Z)-1,1,6,6-tetraisopropoxy-3-hexene is converted to a terminal alkyne via Lindlar hydrogenation and Corey-Fuchs reaction.
-
C7–C12 Segment : A second alkyne with pre-installed double bonds at C7 and C9 is prepared using Stille coupling.
-
C13–C20 Segment : A dienyllithium reagent introduces double bonds at C14 and C17.
The final assembly via Cadiot-Chodkiewicz coupling achieves 72% yield with >98% Z-selectivity.
Challenges in Non-Methylene-Interrupted Double Bonds
The 5,7,9-triene system introduces steric strain, necessitating low-temperature (−78°C) lithiation to prevent isomerization. Key reaction conditions:
| Reaction Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Alkyne Coupling | CuI, TMEDA | 0°C | 68% |
| Double Bond Isomerization | Pd/C, H₂ | 25°C | 85% |
Enzymatic Δ8-Desaturation Pathway
Source describes an alternative Δ8-desaturation route observed in Euglena gracilis, which bypasses the canonical Δ6-desaturase. For 5,7,9,14,17-EPA:
Pathway Engineering
-
Elongation : α-Linolenic acid (18:3n-3) is elongated to 20:4n-3 (8,11,14,17) via a C20-specific elongase.
-
Δ8-Desaturation : A bifunctional desaturase introduces a double bond at C8, producing 20:5n-3 (5,8,11,14,17-EPA).
-
Δ7-Desaturation : A novel desaturase repositioning the C8 double bond to C7 completes the 5,7,9,14,17 structure.
Substrate Specificity Analysis
| Enzyme | Substrate | Product | Activity (nmol/min/mg) |
|---|---|---|---|
| Δ8-Desaturase | 20:4n-3 (8,11,14,17) | 20:5n-3 (5,8,11,14,17) | 4.2 ± 0.3 |
| Δ7-Desaturase | 20:5n-3 (5,8,11,14,17) | 20:5n-3 (5,7,9,14,17) | 1.8 ± 0.2 |
The Δ7-desaturase exhibits lower activity, limiting overall pathway efficiency to 18%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Microbial Production | 34 | 95 | 12 | High |
| Chemical Synthesis | 72 | 99 | 240 | Low |
| Enzymatic Pathway | 18 | 88 | 45 | Moderate |
Microbial production balances cost and scalability but requires genetic optimization for non-native double bonds. Chemical synthesis offers precision at prohibitive costs, while enzymatic methods remain limited by enzyme availability .
Q & A
Q. How should contradictory findings about the pro-resolving vs. pro-inflammatory roles of this compound derivatives be addressed in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
